Zirconium(IV) dimethacrylate

CAS No.: 97171-79-4

Cat. No.: VC3866213

Molecular Formula: C8H12O4Zr

Molecular Weight: 263.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97171-79-4 |

|---|---|

| Molecular Formula | C8H12O4Zr |

| Molecular Weight | 263.40 g/mol |

| IUPAC Name | 2-methylprop-2-enoic acid;zirconium |

| Standard InChI | InChI=1S/2C4H6O2.Zr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |

| Standard InChI Key | RFAUGNILVFBGGF-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |

| Canonical SMILES | CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |

Introduction

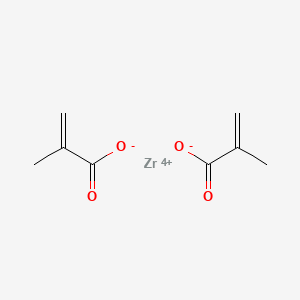

Chemical Structure and Synthesis of Zirconium(IV) Dimethacrylate

Zirconium(IV) dimethacrylate is characterized by a central zirconium atom coordinated to two methacrylate ligands. The methacrylate groups provide reactive sites for polymerization, while the zirconium center contributes to the compound’s thermal and chemical stability. The synthesis typically involves the reaction of zirconium tetrachloride (ZrCl₄) with methacrylic acid under controlled conditions, yielding a chelated structure that prevents premature polymerization .

Sol-Gel Synthesis and In Situ Applications

A prominent method for incorporating zirconium(IV) dimethacrylate into polymer matrices involves in situ sol-gel synthesis. For example, zirconium(IV) propoxide precursors undergo hydrolysis and polycondensation within a nitrile rubber (NBR) matrix to generate zirconia nanoparticles (ZrO₂) (Scheme 1) . This process ensures uniform dispersion of zirconia, which enhances the mechanical properties of the composite. The reaction is optimized at room temperature with tetrahydrofuran (THF) as the solvent, achieving 70–85% conversion efficiency (Table 1) .

Table 1: Sol-Gel Reaction Parameters for Zirconia Generation in NBR

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Reaction Time | 60 minutes |

| Temperature | 25°C |

| Conversion Efficiency | 70–85% |

Monomer Formulation in Dental Composites

In dental applications, zirconium(IV) dimethacrylate is copolymerized with ethoxylated bisphenol-A dimethacrylate (EBPADMA), triethylene glycol dimethacrylate (TEGDMA), and other monomers to form fluoride-releasing resins . These formulations aim to reduce water sorption while maintaining flexural strength (>80 MPa) and degree of vinyl conversion (>60%) . For instance, a composite containing 20% zirconium(IV) dimethacrylate, 30% BisGMA, 30% EBPADMA, and 20% HDDMA demonstrated sustained fluoride release (0.8–1.2 ppm over 30 days) .

Physical and Mechanical Properties

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of zirconium(IV) dimethacrylate composites reveals a three-stage degradation profile: (1) moisture evaporation (<350°C), (2) polymer chain breakdown (400–500°C), and (3) char oxidation (>650°C) . The incorporation of zirconia increases the onset decomposition temperature by 15–20°C compared to unfilled polymers, underscoring its role in thermal reinforcement .

Mechanical Reinforcement in Rubber Matrices

Zirconium(IV) dimethacrylate-derived zirconia particles improve the tensile strength and abrasion resistance of nitrile rubber composites. A formulation with 20 phr (parts per hundred rubber) in situ zirconia exhibited a 300% increase in tensile strength (from 2.5 MPa to 10.2 MPa) and a 40% reduction in abrasion loss compared to conventional fillers . The use of coupling agents like TESPT further enhances interfacial adhesion, boosting dynamic mechanical performance .

Table 2: Mechanical Properties of Zirconia-Reinforced NBR

| Property | Unfilled NBR | 20 phr Zirconia |

|---|---|---|

| Tensile Strength (MPa) | 2.5 | 10.2 |

| Elongation at Break (%) | 250 | 180 |

| Abrasion Loss (mm³) | 120 | 72 |

Applications in Biomedical and Industrial Sectors

Dental Restorative Materials

Zirconium(IV) dimethacrylate is pivotal in dental composites due to its dual function as a reinforcing agent and fluoride reservoir. Composites with 40% zirconia-ACP (amorphous calcium phosphate) filler release sufficient calcium (0.8 mmol/L) and phosphate (0.5 mmol/L) ions to promote enamel remineralization, while maintaining a biaxial flexural strength of 85–90 MPa . The ion release kinetics follow a diffusion-controlled mechanism, with maximum concentrations achieved within 720 hours (Figure 1) .

Fluoride Removal Sorbents

In environmental applications, zirconium(IV) dimethacrylate-functionalized activated carbon exhibits a fluoride adsorption capacity of 12.4 mg/g at pH 7 . The adsorption mechanism involves ligand exchange between fluoride ions and hydroxyl groups on the zirconium surface, as described by the Langmuir isotherm model (R² = 0.98) .

Market Analysis and Future Prospects

The global market for zirconium(IV) dimethacrylate is projected to grow at a CAGR of 6.2% from 2025 to 2030, driven by demand in Asia-Pacific dental and automotive sectors . Key producers include specialty chemical manufacturers in Germany, the United States, and China, with prices ranging from $220–$250/kg for industrial-grade material . Emerging applications in 3D-printed biocompatible scaffolds and oil-resistant seals are expected to further propel market expansion.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume